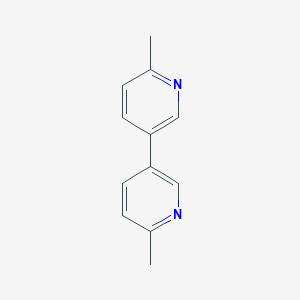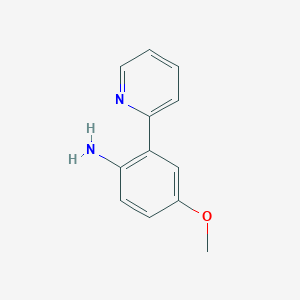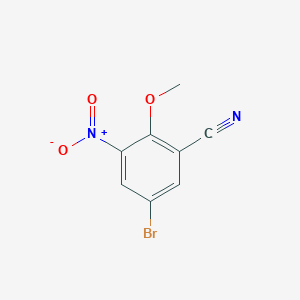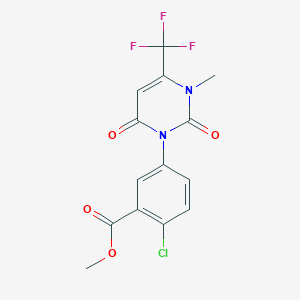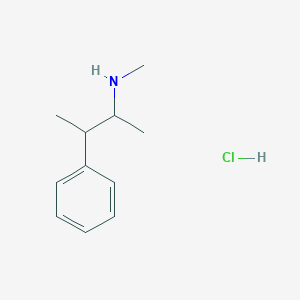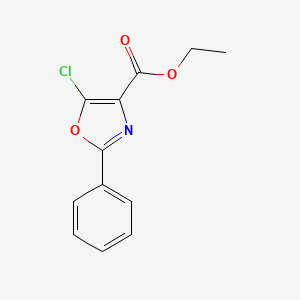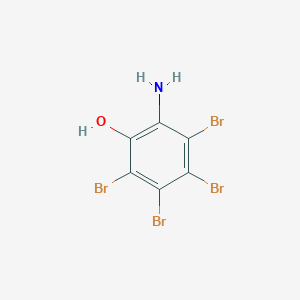
N-butylsulfonate PyridiniuM tosylate
Übersicht
Beschreibung
N-butylsulfonate Pyridinium tosylate: is a chemical compound with the molecular formula C16H21NO6S2 and a molecular weight of 387.47 g/mol . It is a type of pyridinium salt, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as an ionic liquid, which makes it useful in a variety of chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-butylsulfonate Pyridinium tosylate typically involves the reaction of pyridine with butylsulfonic acid and p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pyridine+Butylsulfonic Acid+p-Toluenesulfonic Acid→N-butylsulfonate Pyridinium tosylate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: N-butylsulfonate Pyridinium tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The pyridinium ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridinium derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-butylsulfonate Pyridinium tosylate is used as an ionic liquid in various chemical reactions, including catalysis and organic synthesis. Its unique properties, such as low volatility and high thermal stability, make it an excellent solvent and catalyst.
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a medium for biochemical reactions. Its ionic nature allows it to interact with biological molecules, facilitating various biochemical processes.
Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds. It is also studied for its antimicrobial and anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various manufacturing processes. Its stability and reactivity make it suitable for use in harsh chemical environments .
Wirkmechanismus
The mechanism of action of N-butylsulfonate Pyridinium tosylate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with nucleophiles, while the sulfonate group can participate in hydrogen bonding and electrostatic interactions. These interactions facilitate various chemical and biochemical processes, making the compound effective in its applications .
Vergleich Mit ähnlichen Verbindungen
- N-methylsulfonate Pyridinium tosylate
- N-ethylsulfonate Pyridinium tosylate
- N-propylsulfonate Pyridinium tosylate
Uniqueness: N-butylsulfonate Pyridinium tosylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity in various solvents and reactions .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.C7H8O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVRISNMAUWIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


